(7E)-7-(3,4-dimethoxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7E)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(7E)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the phenyl or dimethoxyphenyl groups.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts are used under specific conditions like controlled temperature and pH to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
(7E)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7E)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl structure but different functional groups.
Dichloroaniline: An aniline derivative with chlorine substitutions.
Uniqueness
(7E)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its thiazolo-triazine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(7E)-7-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19N3O3S/c1-25-16-9-8-14(10-17(16)26-2)11-18-19(24)23-13-22(12-21-20(23)27-18)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3/b18-11+ |
InChI Key |
UAUJHWDQOBFZOX-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N3CN(CN=C3S2)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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